N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide
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Overview
Description
N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide is a synthetic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group at the 6-position of the pyridine ring, a fluorine atom at the 6-position of another pyridine ring, and a carboxamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethylamino Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 3-(dimethylamino)pyridine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 6-fluoropyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(methylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide
- N-{[6-(ethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide
- N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-chloropyridine-2-carboxamide
Uniqueness
N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer specific electronic and steric properties. These features can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
N-[[6-(dimethylamino)pyridin-3-yl]methyl]-6-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-19(2)13-7-6-10(8-16-13)9-17-14(20)11-4-3-5-12(15)18-11/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBWRKRHKSKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CNC(=O)C2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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